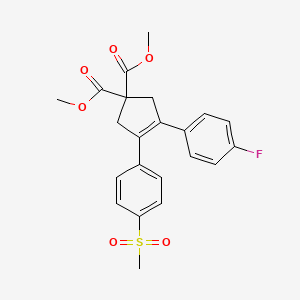
Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate
Descripción general
Descripción
Dimethyl 3-(4-fluorophenyl)-4-(4-(methylsulfonyl)phenyl)cyclopent-3-ene-1,1-dicarboxylate is a useful research compound. Its molecular formula is C22H21FO6S and its molecular weight is 432.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Cyclopentene and Cyclohexene Derivatives
Researchers have explored the use of related compounds in synthesizing various cyclopentene or cyclohexene derivatives. For instance, Mukai, Ukon, and Kuroda (2003) demonstrated the synthesis of cyclopentene derivatives using similar dimethyl compounds with sulfone functionalities, highlighting their potential in organic synthesis and chemical transformations (Mukai, Ukon, & Kuroda, 2003).
Anellation Method for Benzo[a]heptalenes
Another application is in the transformation of heptalene derivatives into benzo[a]heptalenes, as shown by Abou‐Hadeed and Hansen (1997). They utilized dimethyl heptalene derivatives in reactions leading to the formation of complex organic structures, illustrating the versatility of similar dimethyl compounds in organic synthesis (Abou‐Hadeed & Hansen, 1997).
Development of Fluorescent Molecular Probes
Dimethyl compounds with sulfonyl groups have also been used in creating fluorescent molecular probes. Diwu et al. (1997) developed new fluorescent solvatochromic dyes using similar compounds, demonstrating their utility in developing sensitive probes for biological and chemical analysis (Diwu et al., 1997).
Anion Exchange Polymer Electrolytes
In the field of materials science, similar compounds have been used to synthesize polymer electrolytes. Kim, Labouriau, Guiver, and Kim (2011) synthesized guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via reactions involving activated fluorophenyl-amine, showcasing the application of such compounds in advanced material development (Kim, Labouriau, Guiver, & Kim, 2011).
Green-Emitting Iridium(III) Complexes
Further extending into the realm of luminescent materials, Constable, Ertl, Housecroft, and Zampese (2014) reported the synthesis of green-emitting iridium(III) complexes using sulfone-functionalized ligands. This work illustrates the potential of such dimethyl compounds in the development of new luminescent materials (Constable, Ertl, Housecroft, & Zampese, 2014).
Propiedades
IUPAC Name |
dimethyl 3-(4-fluorophenyl)-4-(4-methylsulfonylphenyl)cyclopent-3-ene-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FO6S/c1-28-20(24)22(21(25)29-2)12-18(14-4-8-16(23)9-5-14)19(13-22)15-6-10-17(11-7-15)30(3,26)27/h4-11H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNYXPUOQSXAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=C(C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

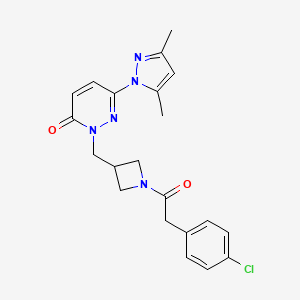

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/no-structure.png)
![2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2749005.png)
![N'-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]oxamide](/img/structure/B2749006.png)
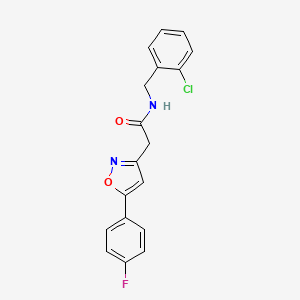
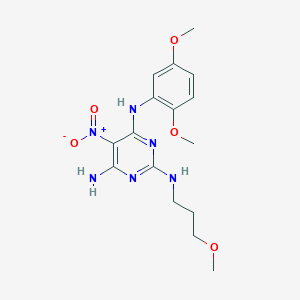
![3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2749010.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2749011.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2749012.png)

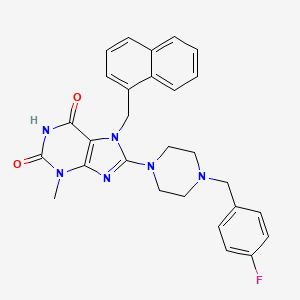
![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol hydrochloride](/img/structure/B2749016.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2749017.png)